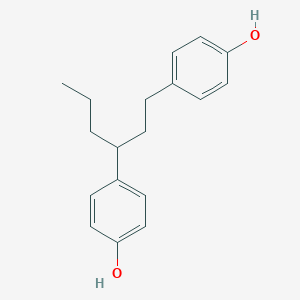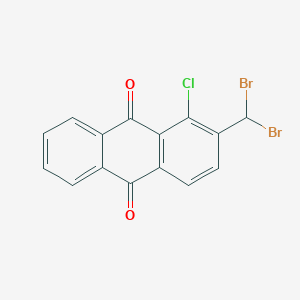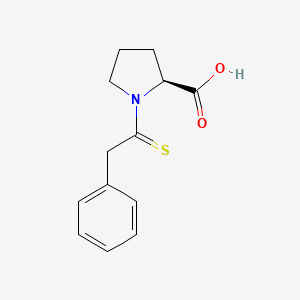
1-(2-Phenylethanethioyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethanethioyl)-L-proline is a compound that combines the structural features of phenylethanethiol and L-proline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethanethioyl)-L-proline typically involves the reaction of L-proline with 2-phenylethanethiol. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for high yield and purity, often involving multiple steps such as purification through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Phenylethanethioyl)-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
1-(2-Phenylethanethioyl)-L-proline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Phenylethanethioyl)-L-proline involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
2-Phenylethanethiol: Shares the phenylethanethiol moiety but lacks the proline component.
Phenethyl mercaptan: Similar structure but different functional groups.
Thiophenol: Contains a thiol group attached to a phenyl ring but lacks the ethane linkage.
Uniqueness: 1-(2-Phenylethanethioyl)-L-proline is unique due to its combination of the thiol group and the proline structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .
Propriétés
Numéro CAS |
4863-93-8 |
|---|---|
Formule moléculaire |
C13H15NO2S |
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
(2S)-1-(2-phenylethanethioyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO2S/c15-13(16)11-7-4-8-14(11)12(17)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1 |
Clé InChI |
VIFRKOZGFKNQND-NSHDSACASA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=S)CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=S)CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


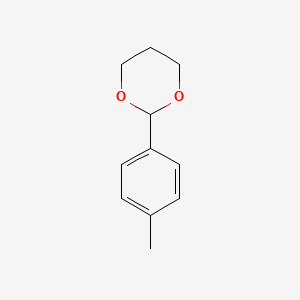


![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
![N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14733453.png)
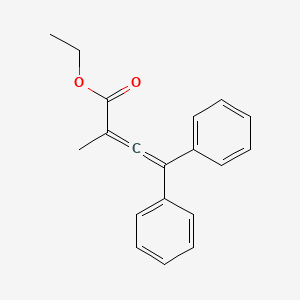


![n-[2-(2-Nitrophenyl)ethyl]butan-1-amine](/img/structure/B14733473.png)

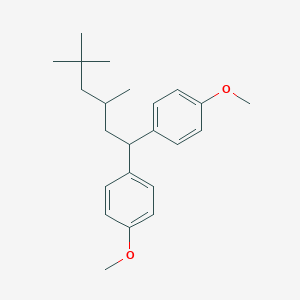
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14733492.png)
